molecular formula C12H12ClNO4S B2507939 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide CAS No. 325810-80-8

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2507939
CAS No.: 325810-80-8
M. Wt: 301.74
InChI Key: JOJLBFRCNLWGBU-UHFFFAOYSA-N
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Description

5-Chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide (CAS: 313660-05-8) is a sulfonamide derivative featuring a chloro substituent at position 5, a methoxy group at position 2 on the benzene ring, and a furan-2-ylmethyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anti-cancer, antimicrobial, and enzyme inhibitory properties . Its structure combines aromatic and heterocyclic motifs, which are often leveraged in drug design to optimize bioavailability and target specificity.

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLBFRCNLWGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide exhibits significant antibacterial properties. The compound acts by inhibiting bacterial enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:
A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent against drug-resistant strains .

Anticancer Potential

The compound's mechanism of action extends to potential anticancer applications. Similar sulfonamide derivatives have been shown to induce apoptosis in cancer cells by disrupting critical metabolic pathways. Preliminary data suggest that this compound may exhibit similar effects.

Case Study:
In a recent evaluation, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Sulfonamides have been reported to inhibit inflammatory mediators, making them suitable candidates for further exploration in inflammatory diseases.

Case Study:
Animal model studies indicated a reduction in inflammatory markers following treatment with this compound, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects. The furan ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key physicochemical properties of the target compound with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Structural Features Reference
5-Chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide C₁₂H₁₂ClNO₄S 301.75 Not reported Not reported Furan-2-ylmethyl, Cl, OMe
5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11l) C₁₇H₁₆ClN₂O₅S 396.83 157–158 98.46 Benzoisoxazole ring, Cl, OMe
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide C₁₃H₁₄ClNO₅S 331.77 Not reported Not reported Furan-3-yl, hydroxyethyl, Cl, OMe
5-Chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide C₁₄H₂₀ClNO₅S 365.8 Not reported Not reported Tetrahydrofuran, hydroxyethoxy, Cl, OMe
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.9 Not reported Not reported Furan, thiophene, Cl, OMe

Key Observations :

  • Substituent Effects : The benzoisoxazole derivative (11l) exhibits a higher molecular weight (396.83 vs. 301.75) and melting point (157–158°C) compared to the target compound, likely due to the fused aromatic ring system enhancing rigidity .
  • Hydrophilicity : The hydroxyethyl and hydroxyethoxy substituents in and improve solubility but reduce lipophilicity, which may influence membrane permeability.

Pharmacological Activities

  • Anti-Cancer Potential: Chalcone-sulfonamide hybrids (e.g., compound 75 in ) exhibit potent activity against HCT-116 and SF539 cell lines, attributed to the electron-withdrawing chloro and methoxy groups enhancing apoptosis .
  • Antimicrobial Activity :
    • highlights furan sulfonamides with broad-spectrum antimicrobial properties, though data for the target compound are lacking .

Structure-Activity Relationships (SAR)

  • Furan vs.
  • Chloro and Methoxy Groups : These substituents are critical for bioactivity; chloro enhances lipophilicity, while methoxy modulates electron density.
  • Heterocyclic Attachments : Benzoisoxazole (11l) introduces steric bulk, which may hinder or enhance binding depending on the target pocket .

Biological Activity

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group, a furan ring, and a methoxy group, which are pivotal in defining its biological properties. The synthesis typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base like triethylamine, using dichloromethane as a solvent. This process facilitates the formation of the sulfonamide bond under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound targets bacterial enzymes involved in cell wall synthesis, disrupting essential metabolic pathways. The furan ring enhances binding affinity to the active sites of these enzymes, which is crucial for its antibacterial effects.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for combating drug-resistant pathogens .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Tested Strain/Cell Line IC50 Value (µM) Reference
AntibacterialE. coli15.0
AntifungalC. albicans20.5
Anticancer (breast cancer)MCF-725.0
Enzyme InhibitionThymidylate Synthase0.62

Case Studies

  • Antibacterial Activity : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition against E. coli with an IC50 of 15 µM. This suggests its potential utility in treating infections caused by resistant strains.
  • Anticancer Potential : In vitro tests on the MCF-7 breast cancer cell line revealed an IC50 value of 25 µM, indicating moderate antiproliferative activity. The mechanism appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .
  • Antifungal Properties : The compound also showed activity against C. albicans with an IC50 value of 20.5 µM, highlighting its broad-spectrum antimicrobial potential .

Q & A

Q. How can lab-scale synthesis be scaled to pilot production without compromising purity?

  • Methodology :
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for intermediates prone to degradation .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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